REACTION_CXSMILES
|
[CH3:1][C:2]1[N:6]([C:7]2[CH:8]=[C:9]([CH:14]=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:16]=2)[C:10](OC)=[O:11])[N:5]=[N:4][N:3]=1.O.[BH4-].[Li+].O1CCCC1>CCOCC.CO>[CH3:1][C:2]1[N:6]([C:7]2[CH:8]=[C:9]([CH2:10][OH:11])[CH:14]=[C:15]([C:17]([F:19])([F:18])[F:20])[CH:16]=2)[N:5]=[N:4][N:3]=1 |f:2.3|
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Name
|
Methyl 3-(5-methyltetrazol-1-yl)-5-(trifluoromethyl)benzoate
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Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
CC1=NN=NN1C=1C=C(C(=O)OC)C=C(C1)C(F)(F)F
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
98 mL
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Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
131 mg
|
Type
|
reactant
|
Smiles
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[BH4-].[Li+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in ice
|
Type
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STIRRING
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
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Type
|
ADDITION
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Details
|
Saturated aqueous sodium hydrogen carbonate (20 ml) and water (10 ml) were added
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Type
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EXTRACTION
|
Details
|
the mixture was extracted with dichloromethane (10×10 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic fractions were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by MPLC on silica gel
|
Type
|
WASH
|
Details
|
eluting with ethyl acetatelhexane (50:50 increasing to 100:0)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN=NN1C=1C=C(C=C(C1)C(F)(F)F)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |